molecular formula C8H13NO6 B1316783 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one CAS No. 85281-06-7

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

Cat. No. B1316783
Key on ui cas rn: 85281-06-7
M. Wt: 219.19 g/mol
InChI Key: FTAQFNFNHWVZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04446319

Procedure details

Sodium borohydride (55 g) is added by portions to a solution of 9-bromo-6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane (100 g) in water (1.3 l) at 25°-30° C. with stirring. After stirring for 2 hours at the same temperature, the reaction mixture is adjusted to pH 6-7 with acetic acid and concentrated to about 800 ml under reduced pressure. The concentrate is chromatographed on a column of activated carbon (4.8 l), and the column is washed with water (5 l) and eluted with 50% aqueous methanol. The eluate is concentrated under reduced pressure. Methanol (350 ml) is added to the residue and refluxed for 10-20 minutes to remove a methanol soluble by-product. The mixture is allowed to stand in a refrigerator overnight, and the resulting crystals are collected by filtration, followed by washing with cold methanol and drying in a desiccator under reduced pressure to give 6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane (64 g).
Quantity
55 g
Type
reactant
Reaction Step One
Name
9-bromo-6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Br[CH:4]1[CH:9]2[CH:10]([OH:15])[CH:11]([OH:14])[CH:12]([OH:13])[C:5]1([CH2:17][OH:18])[O:6][C:7](=[O:16])[NH:8]2.C(O)(=O)C>O>[OH:15][CH:10]1[CH:11]([OH:14])[CH:12]([OH:13])[C:5]2([CH2:17][OH:18])[CH2:4][CH:9]1[NH:8][C:7](=[O:16])[O:6]2 |f:0.1|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
9-bromo-6,7,8-trihydroxy-1-hydroxymethyl-3-oxo-2-oxa-4-azabicyclo[3.3.1]nonane
Quantity
100 g
Type
reactant
Smiles
BrC1C2(OC(NC1C(C(C2O)O)O)=O)CO
Name
Quantity
1.3 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 2 hours at the same temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 800 ml under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate is chromatographed on a column of activated carbon (4.8 l)
WASH
Type
WASH
Details
the column is washed with water (5 l)
WASH
Type
WASH
Details
eluted with 50% aqueous methanol
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (350 ml) is added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10-20 minutes
Duration
15 (± 5) min
CUSTOM
Type
CUSTOM
Details
to remove a methanol soluble by-product
CUSTOM
Type
CUSTOM
Details
to stand in a refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resulting crystals are collected by filtration
WASH
Type
WASH
Details
by washing with cold methanol
CUSTOM
Type
CUSTOM
Details
drying in a desiccator under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1C2NC(OC(C(C1O)O)(C2)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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